ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate

Catalog No.
S518374
CAS No.
346735-24-8
M.F
C33H34N2O5
M. Wt
538.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propa...

CAS Number

346735-24-8

Product Name

ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate

IUPAC Name

ethyl N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]iminomethyl]carbamate

Molecular Formula

C33H34N2O5

Molecular Weight

538.6 g/mol

InChI

InChI=1S/C33H34N2O5/c1-4-38-32(37)35-23-34-28-12-18-31(19-13-28)40-22-25-7-5-6-24(20-25)21-39-30-16-10-27(11-17-30)33(2,3)26-8-14-29(36)15-9-26/h5-20,23,36H,4,21-22H2,1-3H3,(H,34,35,37)

InChI Key

FIOJYYAEABAILP-UHFFFAOYSA-N

SMILES

CCOC(=O)NC=NC1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O

Solubility

Soluble in DMSO

Synonyms

Amelubant; BIIL-284; BIIL-284-BS; BIIL-284BS.

Canonical SMILES

CCOC(=O)N=CNC1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O

Isomeric SMILES

CCOC(=O)/N=C\NC1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O

Description

The exact mass of the compound ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate is 538.2468 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7.9

Exact Mass

538.2468

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Ketelhuth DF, Hermansson A, Hlawaty H, Letourneur D, Yan ZQ, Bäck M. The leukotriene B4 receptor (BLT) antagonist BIIL284 decreases atherosclerosis in ApoE-/- mice. Prostaglandins Other Lipid Mediat. 2015 Sep;121(Pt A):105-9. doi: 10.1016/j.prostaglandins.2015.05.007. PubMed PMID: 26051858.
2: Konstan MW, Döring G, Heltshe SL, Lands LC, Hilliard KA, Koker P, Bhattacharya S, Staab A, Hamilton A; Investigators and Coordinators of BI Trial 543.45.. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis. J Cyst Fibros. 2014 Mar;13(2):148-55. doi: 10.1016/j.jcf.2013.12.009. PubMed PMID: 24440167; PubMed Central PMCID: PMC4755340.
3: Bitencourt CS, Bessi VL, Huynh DN, Ménard L, Lefebvre JS, Lévesque T, Hamdan L, Sohouhenou F, Faccioli LH, Borgeat P, Marleau S. Cooperative role of endogenous leucotrienes and platelet-activating factor in ischaemia-reperfusion-mediated tissue injury. J Cell Mol Med. 2013 Dec;17(12):1554-65. doi: 10.1111/jcmm.12118. PubMed PMID: 24373549; PubMed Central PMCID: PMC3914641.
4: Döring G, Bragonzi A, Paroni M, Aktürk FF, Cigana C, Schmidt A, Gilpin D, Heyder S, Born T, Smaczny C, Kohlhäufl M, Wagner TO, Loebinger MR, Bilton D, Tunney MM, Elborn JS, Pier GB, Konstan MW, Ulrich M. BIIL 284 reduces neutrophil numbers but increases P. aeruginosa bacteremia and inflammation in mouse lungs. J Cyst Fibros. 2014 Mar;13(2):156-63. doi: 10.1016/j.jcf.2013.10.007. PubMed PMID: 24183915; PubMed Central PMCID: PMC4163938.
5: Hlawaty H, Jacob MP, Louedec L, Letourneur D, Brink C, Michel JB, Feldman L, Bäck M. Leukotriene receptor antagonism and the prevention of extracellular matrix degradation during atherosclerosis and in-stent stenosis. Arterioscler Thromb Vasc Biol. 2009 Apr;29(4):518-24. doi: 10.1161/ATVBAHA.108.181750. PubMed PMID: 19164806.
6: Díaz-González F, Alten RH, Bensen WG, Brown JP, Sibley JT, Dougados M, Bombardieri S, Durez P, Ortiz P, de-Miquel G, Staab A, Sigmund R, Salin L, Leledy C, Polmar SH. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis. Ann Rheum Dis. 2007 May;66(5):628-32. PubMed PMID: 17170051; PubMed Central PMCID: PMC1954613.
7: Schmitt-Grohé S, Zielen S. Leukotriene receptor antagonists in children with cystic fibrosis lung disease : anti-inflammatory and clinical effects. Paediatr Drugs. 2005;7(6):353-63. Review. PubMed PMID: 16356023.
8: Bäck M, Bu DX, Bränström R, Sheikine Y, Yan ZQ, Hansson GK. Leukotriene B4 signaling through NF-kappaB-dependent BLT1 receptors on vascular smooth muscle cells in atherosclerosis and intimal hyperplasia. Proc Natl Acad Sci U S A. 2005 Nov 29;102(48):17501-6. PubMed PMID: 16293697; PubMed Central PMCID: PMC1297663.
9: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Jan-Feb;27(1):49-77. PubMed PMID: 15834459.
10: Alten R, Gromnica-Ihle E, Pohl C, Emmerich J, Steffgen J, Roscher R, Sigmund R, Schmolke B, Steinmann G. Inhibition of leukotriene B4-induced CD11B/CD18 (Mac-1) expression by BIIL 284, a new long acting LTB4 receptor antagonist, in patients with rheumatoid arthritis. Ann Rheum Dis. 2004 Feb;63(2):170-6. PubMed PMID: 14722206; PubMed Central PMCID: PMC1754875.
11: Birke FW, Meade CJ, Anderskewitz R, Speck GA, Jennewein HM. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist. J Pharmacol Exp Ther. 2001 Apr;297(1):458-66. PubMed PMID: 11259574.

Explore Compound Types